molecular formula C10H12F2O B1427591 1-(3,4-Difluorophenyl)-2-methylpropan-1-ol CAS No. 1184394-61-3

1-(3,4-Difluorophenyl)-2-methylpropan-1-ol

Cat. No.: B1427591
CAS No.: 1184394-61-3
M. Wt: 186.2 g/mol
InChI Key: KNYXACFXBRIOGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “1-(3,4-Difluorophenyl)-2-methylpropan-1-ol” were not found, there are studies on the synthesis of related compounds. For instance, a study reported the asymmetric production of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol from 2-chloro-1-(3,4-difluorophenyl)ethanone in a monophasic aqueous system .

Scientific Research Applications

Biofuel Production

1-(3,4-Difluorophenyl)-2-methylpropan-1-ol, a derivative of 2-methylpropan-1-ol, has been studied for its potential applications in biofuel production. Research has shown the conversion of glucose to isobutanol (a form of 2-methylpropan-1-ol) through a modified amino acid pathway in recombinant organisms. Especially significant is the achievement of anaerobic isobutanol production at 100% theoretical yield in Escherichia coli, overcoming previous limitations related to cofactor imbalances in the pathway enzymes. This advancement is pivotal for making biofuel production processes economically competitive (Bastian et al., 2011).

Chiral Intermediate Synthesis

The compound has been identified as a critical chiral intermediate in the synthesis of Ticagrelor, a medication used for treating acute coronary syndromes. Innovative processes involving ketoreductase have enabled the transformation of related compounds into chiral alcohols with high enantioselectivity and yield. This advancement not only enhances the efficiency of drug synthesis but also contributes to greener and more environmentally sound production methods (Guo et al., 2017).

Biocatalytic Reduction

The biocatalytic reduction of derivatives of this compound has been explored for synthesizing pharmaceutical intermediates with high precision. Candida parapsilosis, a microorganism, has been identified to convert related compounds to their respective alcohols with exceptional conversion rates and enantioselectivity. This bioconversion process presents a cost-effective and high-yielding method for synthesizing pharmaceutical intermediates, crucial for the mass production of certain drugs (Singh et al., 2016).

Future Directions

While specific future directions for “1-(3,4-Difluorophenyl)-2-methylpropan-1-ol” were not found, there are studies on the development of more selective molecules by utilizing the oligomeric interfaces showing higher species sequence divergence than the active site .

Properties

IUPAC Name

1-(3,4-difluorophenyl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-6(2)10(13)7-3-4-8(11)9(12)5-7/h3-6,10,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYXACFXBRIOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC(=C(C=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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